molecular formula C16H17Cl2NO B1437832 N-(3,5-Dichlorobenzyl)-4-propoxyaniline CAS No. 1040689-13-1

N-(3,5-Dichlorobenzyl)-4-propoxyaniline

Cat. No. B1437832
M. Wt: 310.2 g/mol
InChI Key: QPPDLBSTRUUXET-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(3,5-Dichlorobenzyl)-4-propoxyaniline” were not found, there are related compounds that have been synthesized. For instance, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a 2-aminothiazole derivative, has been synthesized and studied for its effects on Mycobacterium tuberculosis energetics . Another compound, 3,4-Dichloro-N-(3,5-dichlorobenzyl)benzenesulfonamide, was synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

Scientific Research Applications

Dendritic Melamine-Based Materials

  • Design and Synthesis of Novel Dendrimers : Research on the design, synthesis, and structure of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit demonstrates the potential for creating materials with unique supramolecular behaviors and self-assembly properties. These dendrimers show promise for applications in nanotechnology and materials science due to their ability to self-assemble into homogeneously packed spherical nano-aggregates (Morar et al., 2018).

Photocatalysis

  • Titanium Dioxide Photocatalyzed Degradation : The study on titanium dioxide photocatalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, highlights the potential of aniline derivatives in environmental remediation. This research could provide insights into the degradation pathways and environmental impacts of similar compounds, including N-(3,5-Dichlorobenzyl)-4-propoxyaniline (Sturini et al., 1997).

Electrochemical Synthesis

  • Electrochemical N-N Bond Formation : Insights into the mechanism of anodic N-N bond formation by dehydrogenative coupling demonstrate the electrochemical synthesis potential of aniline derivatives. This method offers a safe and sustainable approach to accessing medicinally relevant structures, which may apply to the synthesis of related compounds (Gieshoff et al., 2017).

Catalytic Applications

  • Palladium-Catalyzed C–N Cross-Coupling Reactions : The review of Pd-catalyzed N-arylation reactions for the synthesis of anilines and aniline derivatives underscores the significance of such compounds in the synthesis of heterocycles, natural products, and medicinally relevant compounds. This catalytic method's versatility and efficiency could suggest similar applications for N-(3,5-Dichlorobenzyl)-4-propoxyaniline in chemical synthesis (Ruiz-Castillo & Buchwald, 2016).

properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO/c1-2-7-20-16-5-3-15(4-6-16)19-11-12-8-13(17)10-14(18)9-12/h3-6,8-10,19H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPDLBSTRUUXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dichlorobenzyl)-4-propoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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